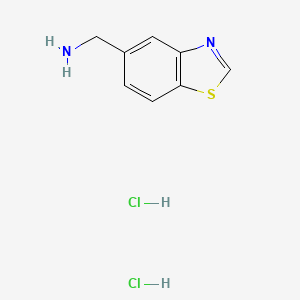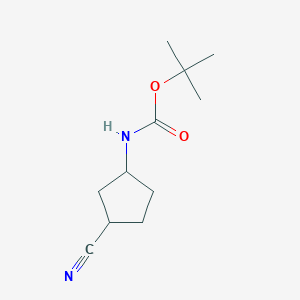![molecular formula C11H11ClN2O3 B13493438 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid](/img/structure/B13493438.png)
2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid is an organic compound with the molecular formula C13H13ClN2O3. This compound is known for its unique chemical structure, which includes a chloro group, a cyclopropylcarbamoyl group, and an amino benzoic acid moiety. It is used in various scientific research applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid typically involves multiple steps. One common method includes the chlorination of 4-aminobenzoic acid followed by the introduction of the cyclopropylcarbamoyl group. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid involves its interaction with specific molecular targets. The chloro group and the cyclopropylcarbamoyl group play a crucial role in its binding affinity and specificity. The compound can inhibit certain enzymes or interact with proteins, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-chlorobenzoic acid: This compound shares a similar core structure but lacks the cyclopropylcarbamoyl group.
4-Chloroanthranilic acid: Another related compound with a similar benzoic acid moiety.
Uniqueness
2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid is unique due to the presence of the cyclopropylcarbamoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C11H11ClN2O3 |
|---|---|
Molekulargewicht |
254.67 g/mol |
IUPAC-Name |
2-chloro-4-(cyclopropylcarbamoylamino)benzoic acid |
InChI |
InChI=1S/C11H11ClN2O3/c12-9-5-7(3-4-8(9)10(15)16)14-11(17)13-6-1-2-6/h3-6H,1-2H2,(H,15,16)(H2,13,14,17) |
InChI-Schlüssel |
UZDIUOUKELNBRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC(=O)NC2=CC(=C(C=C2)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3aS,6aS)-1-(6-methoxyquinoline-2-carbonyl)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide](/img/structure/B13493358.png)

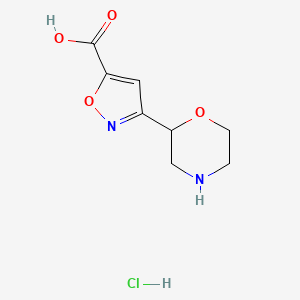
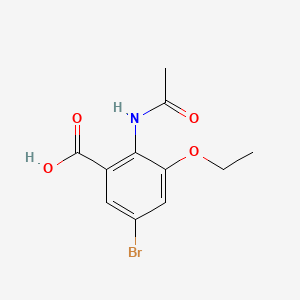
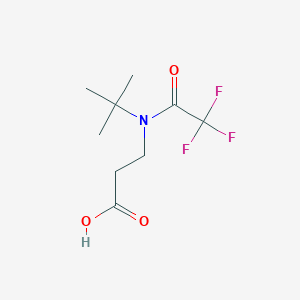

![7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B13493401.png)





